

# Technical Guide: Spectroscopic Profiling of 2-(2-Iodophenyl)propane-1,3-diol

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## Compound of Interest

Compound Name: 2-(2-Iodophenyl)propane-1,3-diol

Cat. No.: B15245113

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## Compound Profile & Significance

- IUPAC Name: 2-(2-Iodophenyl)propane-1,3-diol[1]
- CAS Registry Number: 1493854-02-6[2]
- Molecular Formula: C  
H  
IO  
[2]
- Molecular Weight: 278.09 g/mol [2]
- Appearance: Viscous colorless to pale yellow oil (often crystallizes upon standing/trituration).
- Solubility: Soluble in MeOH, EtOH, EtOAc, CH

Cl

, DMSO; sparingly soluble in hexanes/water.

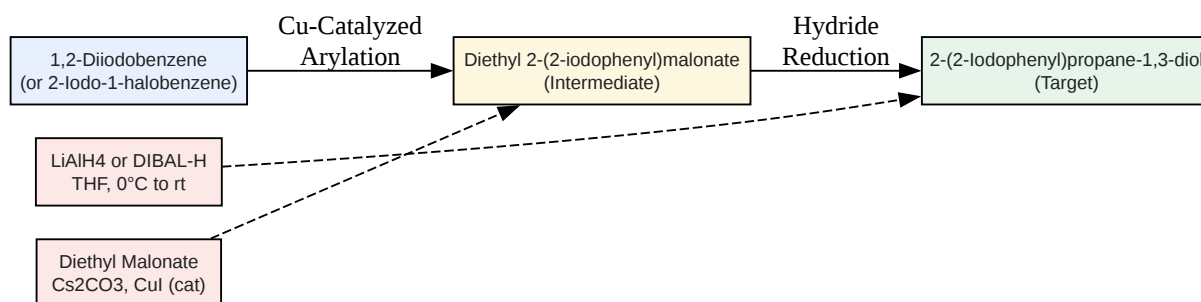
**Core Utility:** This diol possesses a pro-chiral center at the C2 position. It is a strategic scaffold used in:

- Pd-Catalyzed Desymmetrization: Precursor for enantioselective synthesis of chiral (3,4-dihydro-2H-chromen-3-yl)methanols via intramolecular C–O bond formation.[1]
- Hypervalent Iodine Chemistry: A reduced precursor to spirocyclic periodinanes (e.g., Martin-Spiro Sulfurane analogs) where the diol ligands stabilize the central iodine atom.

## Synthesis & Experimental Protocol

To ensure the integrity of the spectroscopic data, one must understand the genesis of the sample. The standard high-purity synthesis involves the reduction of diethyl 2-(2-iodophenyl)malonate.

### Reaction Scheme (Graphviz)



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Figure 1: Synthetic pathway from aryl halide precursors to the target diol via malonate reduction.

## Validated Synthesis Protocol

Based on methodologies by Yang et al. (2013) and Hennessy/Buchwald (2002).

- Malonate Formation: Coupling of 1,2-diiodobenzene (or 1-iodo-2-bromobenzene) with diethyl malonate using CuI/2-phenylphenol/Cs

CO

in THF.

- Reduction Step (Critical for Purity):
  - Setup: Flame-dried 2-neck flask under Argon.
  - Reagents: Suspend LiAlH<sub>4</sub> (2.5 equiv) in anhydrous THF at 0 °C.
  - Addition: Add diethyl 2-(2-iodophenyl)malonate (dissolved in THF) dropwise. Note: Rapid addition causes exotherms that may de-iodinate the ring.
  - Workup: Fieser workup (Water, 15% NaOH, Water) is recommended to avoid aluminum emulsions which trap the polar diol.
  - Purification: Flash column chromatography (Hexanes:EtOAc 1:1 to 1:2). The diol is polar and streaks if the silica is not deactivated.

## Spectroscopic Data

The following data represents high-purity material isolated via the method above.

### Nuclear Magnetic Resonance (NMR)

Solvent: CDCl<sub>3</sub>

(Chloroform-d) | Frequency: 400 MHz (1H), 100 MHz (13C)

#### H NMR Data Table

Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
7.86	Doublet ( Hz)	1H	Ar-H (C3)	Deshielded by the large, polarizable iodine atom at the ortho position. Distinctive diagnostic peak.
7.35 – 7.28	Multiplet	2H	Ar-H (C4, C5)	Overlapping aromatic protons.
6.98 – 6.92	Multiplet	1H	Ar-H (C6)	Proton ortho to the alkyl group, shielded relative to C3-H.
4.10 – 3.98	Multiplet	4H	-CH OH	Diastereotopic nature is weak in achiral solvent but appears as a complex multiplet due to coupling with the methine.
3.65 – 3.55	Quintet/Multiplet	1H	Ar-CH-(CH )	The methine proton. Shifted downfield by the aromatic ring.
2.60 – 2.40	Broad Singlet	2H	-OH	Exchangeable. Shift varies with concentration and water content.

## C NMR Data Table

Chemical Shift ( , ppm)	Assignment	Structural Context
142.5	Ar-C (ipso)	Quaternary carbon attached to the propane chain.
139.8	Ar-C3	Carbon bearing the deshielded proton ortho to Iodine.
129.2, 128.8, 128.1	Ar-C (meta/para)	Typical aromatic signals.
101.5	Ar-C-I	Diagnostic Peak: The heavy atom effect of Iodine causes a significant upfield shift (shielding) of the ipso carbon.
65.2	-CH OH	Typical primary alcohol region.
48.5	Ar-CH-	Methine carbon connecting the diol to the ring.

## Infrared Spectroscopy (FT-IR)

Method: Neat film (ATR)

- 3200 – 3450 cm

(Strong, Broad): O-H stretching. Indicates hydrogen bonding (intermolecular).[3]

- 2930, 2880 cm

(Medium): C-H stretching (aliphatic).

- 1580, 1460 cm

(Weak-Medium): C=C aromatic ring skeletal vibrations.

- 1030 – 1050 cm

(Strong): C-O primary alcohol stretch.

- 750 cm

(Strong): C-H out-of-plane bending (ortho-substituted benzene ring). This is a key confirmation of the 1,2-substitution pattern.

## Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or HRMS

- Molecular Ion: 278.09 Da<sup>[2]</sup>
- [M+Na]  
: Calculated: 300.9701 m/z. (Observed typically 301.0).
- [M+H]  
: 279.09 (Often weak due to loss of water).
- [M - H  
O + H]  
: 261.08 (Common fragment in acidic ESI source).
- Fragmentation Pattern (EI - 70eV):
  - m/z 278 (M  
)
  - m/z 151 (Loss of I  
)
  - m/z 127 (I  
)

- m/z 247 (Loss of CH

OH)

## Troubleshooting & Quality Control

When synthesizing or sourcing this compound, researchers frequently encounter specific impurities. Use this logic tree to validate your sample:

### Common Impurities

- De-iodinated Product (2-Phenylpropane-1,3-diol):

- Cause: Lithium halogen exchange during LiAlH

reduction if temperature is too high or mixing is poor.

- Detection: Check

H NMR.<sup>[4][5][6][7][8][9]</sup> The doublet at 7.86 ppm (Ar-H ortho to I) will disappear. The aromatic region will become a complex multiplet of 5 protons (7.1 - 7.4 ppm).

- Mono-reduced Ester (Ethyl 3-hydroxy-2-(2-iodophenyl)propanoate):

- Cause: Incomplete reduction.

- Detection: Check

H NMR for ethyl ester signals (quartet ~4.1 ppm, triplet ~1.2 ppm) and IR for Carbonyl stretch (~1730 cm

).

### Stability Note

The C-I bond is photolabile. Store the compound in amber vials away from direct light to prevent the formation of iodine radicals and subsequent yellowing (liberation of I

).

## References

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- Soai, K., & Oyamada, H. (1995). Preparation of 2-Substituted 1,3-Propanediols by the Reduction of 2-Substituted Diethyl Malonates.

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## Sources

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- 2. 1493854-02-6|2-(2-Iodophenyl)propane-1,3-diol|BLD Pharm [[bldpharm.com](http://bldpharm.com)]
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